2-(2'-Fluorobiphenyl-2-yl)acetamide is an organic compound notable for its structural composition and potential applications in medicinal chemistry. It possesses the molecular formula C14H12FNO, indicating that it consists of 14 carbon atoms, 12 hydrogen atoms, one nitrogen atom, and one fluorine atom. The presence of the fluorine atom in its structure enhances its chemical properties, making it a subject of interest in various scientific fields, particularly in drug development and materials science.
This compound is classified as an aromatic amide due to its amide functional group linked to an aromatic biphenyl structure. It is derived from biphenyl, where the substitution of hydrogen atoms by both an acetamido group and a fluorine atom occurs. The synthesis of this compound typically involves multiple steps, including nitration, reduction, acetylation, and fluorination processes.
The synthesis of 2-(2'-fluorobiphenyl-2-yl)acetamide can be achieved through various methods. A common laboratory route includes the following steps:
In industrial settings, these processes are optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity .
The molecular structure of 2-(2'-fluorobiphenyl-2-yl)acetamide can be represented with the following details:
The compound features a biphenyl core with a fluorine atom at one end and an acetamido group at the other, contributing to its unique chemical behavior .
2-(2'-fluorobiphenyl-2-yl)acetamide participates in several chemical reactions:
These reactions lead to various substituted biphenyl derivatives that have further applications in chemical processes .
The mechanism of action for 2-(2'-fluorobiphenyl-2-yl)acetamide primarily involves its interaction with specific enzymes or receptors within biological systems. The compound has been identified as a potential broad-spectrum anti-epileptic drug candidate due to its ability to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways relevant to seizure activity .
Property | Value |
---|---|
Molecular Formula | C14H12FNO |
Molecular Weight | 229.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The compound exhibits typical behavior associated with aromatic amides, including stability under standard laboratory conditions .
The applications of 2-(2'-fluorobiphenyl-2-yl)acetamide span several scientific disciplines:
These diverse applications underscore the importance of this compound in ongoing research efforts aimed at drug discovery and materials innovation .
2-(2'-Fluorobiphenyl-2-yl)acetamide (molecular formula: C₁₄H₁₂FNO; molecular weight: 229.25 g/mol) represents a strategically important scaffold in pharmaceutical development. Its core structure combines a fluorinated biphenyl system with an acetamide functional group, enabling unique interactions with biological targets. This compound demonstrates broad-spectrum anti-epileptic activity by modulating biochemical pathways relevant to seizure disorders, functioning through a sodium valproate-like mechanism of action. It exhibits efficacy across multiple preclinical models including maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), 6 Hz, and amygdala kindling tests, establishing its potential as a versatile central nervous system active agent . The fluorine atom at the 2'-position enhances metabolic stability and influences electronic properties, while the acetamide moiety serves as an optimized polar group that improves absorption, distribution, metabolism, and excretion profiles compared to sulfonamide analogs [1] .
Table 1: Key Molecular Characteristics of 2-(2'-Fluorobiphenyl-2-yl)acetamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₁₂FNO |
Molecular Weight | 229.25 g/mol |
IUPAC Name | 2-[2-(2-fluorophenyl)phenyl]acetamide |
Canonical SMILES | CC(=O)NC₁=CC=CC=C₁C₂=CC=C(C=C₂)F |
Structural Significance | Fluorine enhances metabolic stability; acetamide optimizes polarity |
Primary Therapeutic Action | Broad-spectrum anti-epileptic candidate |
The conventional laboratory-scale synthesis involves four sequential chemical transformations starting from biphenyl, as detailed in commercial technical documentation [1]:
This sequence typically achieves an overall yield of 28–35% on laboratory scale, with the fluorination step representing the primary bottleneck due to competing side reactions at alternative positions. Purification is conventionally accomplished through silica gel chromatography or recrystallization from ethanol/water mixtures [1].
Modern synthetic approaches employ palladium-catalyzed cross-coupling as a more efficient strategy. The Suzuki reaction connects two functionalized aromatic rings under milder conditions than traditional methods [4]:
This route achieves superior regiocontrol compared to electrophilic fluorination, typically providing 68–75% isolated yield after extraction and crystallization. Critical advantages include fewer synthetic steps and avoidance of hazardous fluorination reagents. The approach demonstrates excellent functional group compatibility when scaled to multigram quantities [4].
Table 2: Comparative Synthetic Methodologies
Parameter | Traditional Route | Suzuki Coupling Route |
---|---|---|
Number of Steps | 4 | 2 (including boronic acid synthesis) |
Key Limitation | Low regioselectivity in fluorination | Potential palladium residue contamination |
Typical Yield Range | 28–35% overall | 68–75% per coupling |
Purification Method | Column chromatography | Crystallization |
Scale Demonstrated | Laboratory scale (5–100g) | Multigram scale (up to 500g) |
Significant yield improvements (≥15%) in Suzuki coupling have been achieved through catalyst optimization. Screening established that Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as ligand enables efficient coupling at reduced catalyst loading (0.3 mol%). This system operates effectively at 65°C, diminishing homocoupling byproducts to <2% and enabling catalyst turnover numbers exceeding 1,200 [4]. Microwave-assisted coupling (120°C, 45 minutes) further accelerates the reaction while maintaining yields at 70–73%, though scalability remains constrained by equipment limitations [1].
Continuous flow chemistry implementation resolves key bottlenecks in large-scale manufacturing. Fixed-bed reactors with immobilized palladium catalysts facilitate:
Additionally, extractive workup optimization replaces traditional chromatography. A ternary solvent system (ethyl acetate/water/methanol 45:45:10) enables 98.5% purity with single crystallization, eliminating costly column purification. These advances collectively reduce production costs by approximately 60% compared to batch methodologies [1].
Table 3: Optimization Impact on Manufacturing Efficiency
Optimization Strategy | Technical Approach | Process Outcome |
---|---|---|
Ligand Design | SPhos/Pd(OAc)₂ system | 15% yield increase; lower Pd loading |
Continuous Flow Reactors | Immobilized catalyst beds | 5 kg/day throughput; 40% waste reduction |
Solvent System Redesign | Ethyl acetate/water/methanol crystallization | 98.5% purity; eliminates chromatography |
Reaction Monitoring | Inline FTIR spectroscopy | Real-time impurity detection |
Environmental impact reduction focuses on solvent substitution and catalyst recovery:
These innovations collectively reduce the Process Mass Intensity (PMI) from 87 to 32, significantly enhancing environmental sustainability while maintaining product quality specifications [1] [4].
The strategic placement of the fluorine atom ortho to the biphenyl linkage creates a twist angle of 30–35° between aromatic rings, optimizing receptor binding pocket accommodation. Bioisosteric replacement studies demonstrate that:
These findings underscore the essentiality of the specific 2'-fluoro substitution pattern and free acetamide functionality for target engagement. Molecular modeling confirms the fluorine atom engages in halogen bonding with tryptophan residues (Trp785 in target enzymes), while the acetamide carbonyl forms hydrogen bonds with serine (Ser238) [1] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1